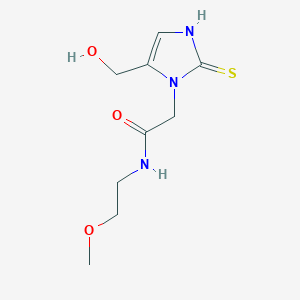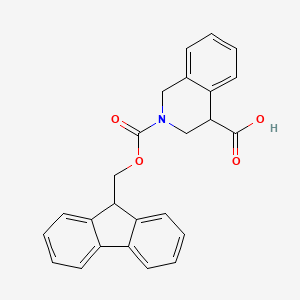
2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide, also known as MTA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTA has been found to possess a variety of biochemical and physiological effects that make it a promising candidate for use in various research applications.
Mechanism of Action
2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide exerts its effects through the inhibition of S-adenosylmethionine (SAM) decarboxylase, an enzyme that is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development and progression of cancer. By inhibiting SAM decarboxylase, this compound reduces the levels of polyamines in cells, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases. This compound has also been found to have antioxidant properties, which may make it useful in the prevention of oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide in lab experiments is its specificity for SAM decarboxylase, which makes it a useful tool for studying the role of polyamines in various biological processes. However, this compound has some limitations, including its relatively low solubility in water and its instability in acidic conditions.
Future Directions
There are several potential future directions for research on 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide. One area of interest is the development of more potent and stable analogs of this compound that could be used in clinical applications. Another area of interest is the investigation of the effects of this compound on other biological pathways and processes, such as epigenetic regulation and cell signaling. Finally, the potential use of this compound in combination with other anti-cancer agents is an area of ongoing research.
Synthesis Methods
2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis of this compound involves the use of 2-mercaptobenzimidazole, which is reacted with formaldehyde and subsequently with ethylenediamine to produce the intermediate compound 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)ethylamine. This intermediate is then reacted with N-(2-methoxyethyl)acetamide to produce the final product, this compound.
Scientific Research Applications
2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide has been extensively studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for use in cancer therapy.
properties
IUPAC Name |
2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-15-3-2-10-8(14)5-12-7(6-13)4-11-9(12)16/h4,13H,2-3,5-6H2,1H3,(H,10,14)(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXRQVDHTZMTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CNC1=S)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2456504.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide](/img/structure/B2456505.png)

![4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid](/img/structure/B2456509.png)



![4-[(E)-3-phenylprop-2-enoyl]benzenesulfonyl fluoride](/img/structure/B2456518.png)

![4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine](/img/structure/B2456522.png)
![Benzyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate](/img/structure/B2456524.png)